2-(Boc-aminomethyl)benzoic acid
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Overview
Description
2-(Boc-aminomethyl)benzoic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
As a Building Block for Peptidomimetics and Combinatorial Chemistry
2-(Boc-aminomethyl)benzoic acid has shown promise as a building block for the synthesis of peptidomimetics. Its efficiency in synthesizing novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, is significant. This particular amino acid, due to its distinct functionalities, can be selectively protected and used in peptide bond formation without the need for protecting the arylamino group, as demonstrated in the synthesis of various pseudopeptides (Pascal et al., 2000).
In the Synthesis of Orthogonally Protected Aromatic Diamine
This compound plays a critical role in the synthesis of orthogonally protected aromatic diamines, such as 3-(N-Boc-aminomethyl)-5-(N-Fmoc-aminomethyl)benzoic acid. The uniqueness of this synthesis lies in the sequential introduction of orthogonal protecting groups, enabling the creation of complex tweezer receptors with unsymmetrically substituted side arms. This process enhances structural and functional diversity compared to symmetric tweezers (Kuchelmeister & Schmuck, 2009).
In the Synthesis of Novel Synthetic Oligomers
The compound is used in creating new classes of synthetic oligomers, featuring conformationally constrained amino acid residues like 2-aminomethyl benzoic acid and proline. These oligomers, which include motifs like γ/α 2-Amb-Pro, can be assembled using solution-phase Boc strategy, expanding the structural repertoire of β/α Ant-Pro motif oligomers (Ramesh et al., 2012).
As a Scaffold in Chemical Libraries
It serves as a scaffold for creating diversity and as a linker for simplifying screening in chemical libraries. The compound's use in developing unnatural diamino acid derivatives is notable, allowing for controlled assembly and disassembly of bolaform superamphiphiles in water. This application is crucial in the field of controlled and targetable drug delivery (Pascal et al., 2003).
In Electrochemical Applications
This compound has been utilized in the modification of boron-doped diamond electrodes for the electrochemical determination of trace levels of metals like Cd(II) in water samples. This application highlights its potential in environmental monitoring and water quality assessment (Innuphat & Chooto, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
2-(Boc-aminomethyl)benzoic acid, also known as Boc-Oamb, is primarily used in peptide synthesis . .
Mode of Action
Given its use in peptide synthesis, it can be inferred that it may interact with amino acids or peptides during the synthesis process .
Biochemical Pathways
As a reagent in peptide synthesis, it likely plays a role in the formation of peptide bonds, which are crucial in the creation of proteins .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use .
Result of Action
Given its role in peptide synthesis, it can be inferred that it contributes to the formation of peptide bonds, which are essential for protein structure and function .
Action Environment
Like many chemical reactions, factors such as temperature, ph, and the presence of other chemicals could potentially influence its effectiveness and stability .
Biochemical Analysis
Biochemical Properties
The role of 2-(Boc-aminomethyl)benzoic acid in biochemical reactions is primarily as a reagent in the formation of Boc-protected amines and amino acids . This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of Boc-protected amines and amino acids . This process occurs through reaction with a base and the anhydride Boc 2 O . The Boc group is stable towards most nucleophiles and bases .
Temporal Effects in Laboratory Settings
It is known to be a stable compound used in peptide synthesis .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Boc-aminomethyl)benzoic acid involves the protection of the amine group with a Boc group, followed by the reaction of the protected amine with 2-bromoacetic acid to form the desired product.", "Starting Materials": [ "2-aminomethylbenzoic acid", "Boc anhydride", "DMF", "triethylamine", "2-bromoacetic acid", "DIPEA", "DCM", "NaHCO3", "NaCl", "Na2SO4", "HCl", "NaOH" ], "Reaction": [ "Dissolve 2-aminomethylbenzoic acid in DMF and add triethylamine.", "Slowly add Boc anhydride to the reaction mixture and stir for several hours at room temperature.", "Add DCM to the reaction mixture and wash with NaHCO3 and NaCl.", "Dry the organic layer with Na2SO4 and evaporate the solvent to obtain the Boc-protected amine.", "Dissolve the Boc-protected amine in DMF and add DIPEA.", "Slowly add 2-bromoacetic acid to the reaction mixture and stir for several hours at room temperature.", "Add DCM to the reaction mixture and wash with NaHCO3 and NaCl.", "Dry the organic layer with Na2SO4 and evaporate the solvent to obtain the desired product.", "Purify the product by recrystallization from a suitable solvent.", "Deprotect the Boc group with HCl in dioxane.", "Adjust the pH of the reaction mixture with NaOH and extract the product with DCM.", "Wash the organic layer with water and dry with Na2SO4.", "Evaporate the solvent to obtain the final product, 2-(Boc-aminomethyl)benzoic acid." ] } | |
CAS No. |
669713-61-5 |
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(14)8-6-4-5-7-9(8)11(15)16/h4-7,10H,14H2,1-3H3,(H,15,16) |
InChI Key |
GWVKDNNYKKKOHC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1C(=O)O)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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